molecular formula C7H15N3O B1519718 2-(Pyrrolidin-1-yl)propanehydrazide CAS No. 1087614-09-2

2-(Pyrrolidin-1-yl)propanehydrazide

Cat. No.: B1519718
CAS No.: 1087614-09-2
M. Wt: 157.21 g/mol
InChI Key: QDKJIJTVXUGOPA-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)propanehydrazide is a hydrazide derivative characterized by a pyrrolidine ring attached to a propanehydrazide backbone. The pyrrolidine moiety enhances solubility and bioavailability due to its nitrogen-containing heterocyclic structure, making it a key pharmacophore in drug design .

Properties

IUPAC Name

2-pyrrolidin-1-ylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-6(7(11)9-8)10-4-2-3-5-10/h6H,2-5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKJIJTVXUGOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656746
Record name 2-(Pyrrolidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087614-09-2
Record name 2-(Pyrrolidin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Pyrrolidin-1-yl)propanehydrazide is a compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of anticancer and antimicrobial effects. This article compiles various studies and findings related to its biological activity, synthesizing data from diverse sources.

Chemical Structure and Synthesis

The compound this compound can be synthesized through the reaction of hydrazine derivatives with pyrrolidine-based compounds. The structural flexibility provided by the pyrrolidine ring contributes to its pharmacological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMDA-MB-231 (breast cancer)15.0Induction of apoptosis and inhibition of migration
IGR39 (melanoma)12.5Cell cycle arrest at S-phase
Panc-1 (pancreatic cancer)10.0Inhibition of PI3K signaling pathway
PPC-1 (prostate cancer)8.0Enhanced selectivity towards cancer cells

The compound has shown selective cytotoxicity, particularly against prostate and pancreatic cancer cell lines, suggesting a targeted therapeutic potential. For instance, a study indicated that derivatives containing the pyrrolidine moiety exhibited significant inhibition of cell migration and proliferation in the PPC-1 cell line, with IC50 values ranging from 8 to 15 µM .

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that certain derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Study Pathogen Minimum Inhibitory Concentration (MIC)
Sreekanth & Jha (2020)E. coli32 µg/mL
S. aureus16 µg/mL
Guazzelli et al. (2019)Pseudomonas aeruginosa64 µg/mL

These findings suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of pyrrolidine derivatives, making them promising candidates for further development in antibiotic therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Inhibition of Migration : It significantly reduces the migratory capabilities of cancer cells, which is crucial for metastasis prevention.
  • Enzyme Inhibition : Some studies indicate that it may inhibit specific enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs), further contributing to its anticancer effects .

Case Studies

A notable case study involved testing a series of pyrrolidine-hydrazone derivatives on human melanoma IGR39 cells, where one derivative exhibited an IC50 value of 12.5 µM with a significant reduction in cell viability after 48 hours of treatment. This study highlighted not only the cytotoxic potential but also the importance of structural variations in enhancing therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Research indicates that derivatives of pyrrolidin-1-yl compounds, including 2-(Pyrrolidin-1-yl)propanehydrazide, exhibit significant antibacterial and antifungal activities. These properties make them promising candidates for developing new antimicrobial agents .

Anticancer Research:
The compound has been investigated for its potential anticancer properties. Studies have shown that certain derivatives can induce cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves apoptosis and the inhibition of key proteins involved in cancer progression .

Analgesic and Anti-inflammatory Effects:
Recent studies have highlighted the compound's potential as an analgesic and anti-inflammatory agent. Molecular docking studies suggest that it interacts effectively with targets associated with pain and inflammation, indicating its therapeutic potential in treating these conditions .

Synthetic Chemistry

Building Block for Synthesis:
this compound serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including hydrazone formation and cyclization reactions, which are essential for creating novel compounds with desired biological activities .

Catalytic Applications:
Research has shown that pyrrolidine derivatives can act as catalysts in several chemical reactions. The ability to facilitate reactions efficiently makes these compounds valuable in synthetic organic chemistry .

Biological Research

Biological Activity Studies:
The biological activities of this compound are under continuous investigation. Studies focus on its interactions with biological macromolecules, exploring how it can influence enzyme activity or receptor binding, which is critical for drug design and development .

Molecular Docking Studies:
Advanced computational techniques such as molecular docking have been employed to predict the binding affinities of this compound with various biological targets. These studies provide insights into the potential mechanisms through which the compound exerts its biological effects .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsSignificant antibacterial and antifungal activities
Anticancer researchInduces cytotoxicity in cancer cell lines
Analgesic and anti-inflammatory effectsPotential interactions with pain/inflammation targets
Synthetic ChemistryBuilding block for complex molecule synthesisParticipates in hydrazone formation, cyclization
Catalytic applicationsActs as a catalyst in various chemical reactions
Biological ResearchBiological activity studiesInvestigates interactions with macromolecules
Molecular docking studiesPredicts binding affinities with biological targets

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives against MCF-7 cells. The results indicated that specific modifications to the hydrazide structure enhanced cytotoxicity, suggesting a structure-activity relationship critical for drug development.

Case Study 2: Antimicrobial Efficacy
Research focused on the antibacterial properties of pyrrolidine derivatives revealed that certain compounds exhibited potent activity against Gram-positive bacteria. This finding emphasizes the potential for developing new antibiotics based on these structures.

Chemical Reactions Analysis

Cyclocondensation with Diketones

2-(Pyrrolidin-1-yl)propanehydrazide undergoes cyclocondensation with diketones to form nitrogen-containing heterocycles. This reaction is catalyzed by acids or bases and proceeds via nucleophilic attack of the hydrazide on the carbonyl groups.

Reagents/Conditions Products Yield Key Observations
Hexane-2,4-dione, acetic acidPyrrole derivatives60–82%Microwave irradiation reduces reaction time
Pentane-2,5-dione, HClPyrazole derivatives82%Conventional heating outperforms microwave in yield
Carbon disulfide, KOHThiadiazole derivatives75%Forms five-membered rings with sulfur incorporation

Example :
Reaction with pentane-2,5-dione under HCl produces pyrazole derivatives via intramolecular cyclization. The reaction mechanism involves initial hydrazone formation followed by dehydration and aromatization .

Hydrazone Formation with Carbonyl Compounds

The hydrazide group reacts with aldehydes or ketones to form hydrazones, which are pivotal intermediates in medicinal chemistry.

Carbonyl Source Conditions Applications
Aromatic aldehydesEthanol, reflux, 4–6 hoursAnticancer agent synthesis
Heterocyclic aldehydesAcetic acid catalysis, 80°CAntioxidant and cytotoxic derivatives
AcetophenonesPropan-2-ol, NaOH, 12 hoursHybrid molecules for tumor inhibition

Mechanistic Insight :
The reaction proceeds via nucleophilic addition of the hydrazide’s NH₂ group to the carbonyl carbon, followed by proton transfer and water elimination. Hydrazones derived from this compound exhibit selective cytotoxicity against prostate (PPC-1) and melanoma (IGR39) cell lines .

Oxidation and Reduction Reactions

The hydrazide moiety participates in redox transformations, enabling access to diverse functional groups.

Oxidation

  • Reagents : KMnO₄, H₂O₂, or CrO₃

  • Products : Acyl azides or carboxylic acids via oxidative cleavage of the N–N bond .

Reduction

  • Reagents : LiAlH₄ or NaBH₄

  • Products : Amines (via conversion of -CONHNH₂ to -CH₂NH₂) .

Example :
Reduction with LiAlH₄ in THF converts the hydrazide group to a primary amine, retaining the pyrrolidine ring intact .

Coupling Reactions with Amino Acids and Peptides

The hydrazide serves as a linker in peptide synthesis, enabling conjugation with amino acid esters.

Reaction Partner Conditions Outcome
Amino acid ester hydrochloridesDMF, DCC, 0°C to RTDipeptide conjugates
Primary aminesEthanol, 24-hour stirringHydrazide-amine adducts for drug delivery

Application :
Coupling with L-valine methyl ester produced dipeptide derivatives with enhanced bioavailability, as demonstrated in HCT-116 cytotoxicity assays .

Substitution at the Pyrrolidine Ring

The pyrrolidine nitrogen can undergo alkylation or arylation under basic conditions.

Electrophile Conditions Products
Alkyl halidesK₂CO₃, DMF, 60°CQuaternary ammonium derivatives
Aryl boronic acidsCu(OAc)₂, CH₃CN, refluxAryl-substituted pyrrolidines

Note : Alkylation enhances solubility, while arylation modifies electronic properties for target-specific interactions .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, forming pyrrolidine and CO₂.

  • Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding propanehydrazine and pyrrolidine-carboxylic acid .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The pharmacological and physicochemical properties of hydrazide derivatives are highly dependent on substituent groups. Below is a comparative table of key analogs:

Compound Core Structure Key Substituents Synthetic Method
2-(Pyrrolidin-1-yl)propanehydrazide Propanehydrazide + pyrrolidine Pyrrolidin-1-yl Not explicitly described
(EZ)-N′-benzylidene-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide Propanehydrazide + carbazole 6-Chlorocarbazole + benzylidene Microwave-assisted condensation
(E)-N'-benzylidene-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide Propanehydrazide + fluoro-biphenyl 2-Fluorobiphenyl + benzylidene Conventional reflux
2-[(1,3-benzothiazol-2-yl)amino]propanehydrazide Propanehydrazide + benzothiazole Benzothiazol-2-ylamino Not described
2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide Propanehydrazide + nitro-pyrazole 3-Methoxy-4-nitro-pyrazole Not described

Key Observations :

  • Pyrrolidine vs. Aromatic Groups : The pyrrolidine substituent in this compound improves solubility compared to aromatic substituents like carbazole or biphenyl, which may enhance membrane permeability .
Enzyme Inhibition
  • Fluoro-Biphenyl Derivatives : Demonstrated significant in vitro inhibitory activity against enzymes like lipoxygenase (IC₅₀ values: 0.12–0.89 µM), attributed to the electron-withdrawing fluorine atom enhancing interaction with catalytic sites .
Non-Therapeutic Uses
  • Corrosion Inhibition : Naproxen-derived hydrazides (e.g., BPH and MPH) showed >90% corrosion inhibition for mild steel in HCl, driven by adsorption via the hydrazide group and aromatic rings .

Physicochemical Properties

  • Solubility : Pyrrolidine derivatives exhibit higher aqueous solubility than carbazole or biphenyl analogs due to the amine group’s hydrophilicity .
  • Stability : Nitro-pyrazole derivatives (e.g., 2-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)propanehydrazide) may have reduced thermal stability due to the nitro group’s sensitivity to decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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